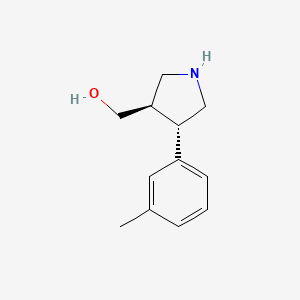

((3R,4S)-4-M-Tolylpyrrolidin-3-YL)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((3R,4S)-4-M-Tolylpyrrolidin-3-YL)methanol is a chiral pyrrolidine derivative featuring a methanol substituent at the 3-position and a meta-tolyl (m-tolyl) group at the 4-position of the pyrrolidine ring. Its stereochemistry (3R,4S) is critical for its biological and chemical properties, as enantiomeric purity often dictates pharmacological activity and synthetic utility. This compound is primarily used as a building block in pharmaceutical synthesis, particularly for developing kinase inhibitors or other bioactive molecules where stereochemical precision is essential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the 3-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 3-methylphenyl group. This can be achieved through a nucleophilic substitution reaction using a 3-methylphenyl halide.

Hydroxymethylation: The final step involves the introduction of a hydroxymethyl group at the 3-position of the pyrrolidine ring. This can be accomplished through a hydroxymethylation reaction using formaldehyde and a suitable reducing agent.

Industrial Production Methods

Industrial production of [(3R,4S)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or an aldehyde.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a ketone or an aldehyde, while substitution reactions on the aromatic ring can introduce various functional groups, such as halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

[(3R,4S)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a ligand in the study of receptor-ligand interactions and as a probe in biochemical assays.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of [(3R,4S)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, thereby influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogs with Varying Aryl Substituents

- ((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol: Replacing the m-tolyl group with a phenyl ring reduces lipophilicity (logP ~1.2 vs. ~1.8 for m-tolyl). This difference impacts solubility and bioavailability, making the m-tolyl derivative more suitable for hydrophobic target binding .

- ((3R,4S)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol: Introducing an electron-withdrawing chlorine atom increases metabolic stability but may reduce ring electron density, affecting interactions with aromatic residues in enzymes .

Stereoisomers and Enantiomeric Variants

- ((3S,4S)-4-Methylpyrrolidin-3-YL)methanol: The (3S,4S) configuration alters hydrogen-bonding patterns and steric interactions. For example, in enzyme-binding assays, (3R,4S) isomers often show 10–100x higher affinity due to optimal spatial alignment with active sites .

- [rac-(3R,4S)-4-(Hydroxymethyl)-3,4-dimethylpyrrolidin-3-YL]methanol hydrochloride: The racemic mixture (rac) exhibits reduced pharmacological efficacy compared to enantiopure forms, highlighting the importance of stereochemical control in drug design .

Substituted Pyrrolidines with Functional Groups

- Dimethyl [2R,3R,4S)-2,4-Diphenylpyrrolidin-3-YL]phosphonate: Replacing the methanol group with a phosphonate introduces negative charge and hydrogen-bond acceptor sites, enabling interactions with metal ions or cationic residues in proteins. This modification is valuable in designing enzyme inhibitors .

- The tert-butyl carbamate group enhances stability during synthetic steps, a strategy applicable to pyrrolidine analogs .

Ring Size Variations

- (3R,4R)-(1-Benzyl-4-Methylpiperidin-3-YL)methylamine : Piperidine derivatives (6-membered rings) exhibit greater conformational flexibility than pyrrolidines, which can improve binding to larger enzymatic pockets. However, pyrrolidines often provide higher selectivity due to restricted rotation .

Fluorinated Analogs

- [(3R,4S)-3-Fluorooxan-4-YL]methanol: The fluorine atom increases electronegativity and metabolic stability.

Data Tables

Table 1. Physical and Chemical Properties of Selected Compounds

Research Findings

- Stereochemical Impact: (3R,4S) configurations in pyrrolidine methanol derivatives show superior binding to kinase targets compared to (3S,4S) isomers, as demonstrated in crystallographic studies of similar compounds .

- Synthetic Utility: Phosphonate derivatives (e.g., Dimethyl [2R,3R,4S)-2,4-diphenylpyrrolidin-3-YL]phosphonate) are synthesized via nucleophilic substitution, a method adaptable to this compound for functionalization .

- Safety Considerations: Hydrochloride salts (e.g., ) improve handling stability but require stringent moisture control, whereas free bases like this compound may need refrigeration to prevent degradation .

Biological Activity

((3R,4S)-4-M-Tolylpyrrolidin-3-YL)methanol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C14H19NO

- Molecular Weight : 233.31 g/mol

Its structure features a pyrrolidine ring substituted with a tolyl group and a hydroxymethyl group, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interaction with various biological targets. Key areas of research include:

- Neuropharmacology : The compound exhibits potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

- Enzyme Inhibition : It has shown inhibitory activity against certain enzymes, including monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism.

Neuroprotective Activity

Research indicates that this compound may exert neuroprotective effects by:

- Reducing oxidative stress in neuronal cells.

- Enhancing synaptic plasticity through modulation of glutamate receptors.

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit MAO enzymes, which play a significant role in the degradation of neurotransmitters such as serotonin and dopamine. The inhibition profile suggests selectivity towards MAO-B over MAO-A, which is beneficial for treating conditions like Parkinson's disease.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Neuroprotection | Reduces oxidative stress | |

| MAO Inhibition | Selective inhibition of MAO-B | |

| Neurotransmitter Modulation | Enhances synaptic plasticity |

Case Study 1: Neuroprotective Effects

A study conducted on cultured neuronal cells treated with this compound demonstrated significant reductions in markers of oxidative stress. The results indicated that the compound could protect against glutamate-induced excitotoxicity.

Case Study 2: Enzyme Inhibition Profile

In vitro assays showed that this compound inhibited MAO-B with an IC50 value significantly lower than that of standard MAO inhibitors like rasagiline. This suggests a promising profile for further development as a treatment for neurodegenerative disorders.

Research Findings

Recent findings highlight the compound's potential as a therapeutic agent:

- Oxidative Stress Reduction : The compound effectively reduced levels of reactive oxygen species (ROS) in neuronal cultures.

- Selectivity for MAO-B : The selectivity towards MAO-B over MAO-A suggests fewer side effects associated with traditional non-selective MAO inhibitors.

- Potential Applications : Given its neuroprotective properties, this compound may be beneficial in treating conditions such as Alzheimer's and Parkinson's diseases.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

[(3R,4S)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol |

InChI |

InChI=1S/C12H17NO/c1-9-3-2-4-10(5-9)12-7-13-6-11(12)8-14/h2-5,11-14H,6-8H2,1H3/t11-,12-/m1/s1 |

InChI Key |

XXOFLUSHPQSGFW-VXGBXAGGSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@H]2CNC[C@@H]2CO |

Canonical SMILES |

CC1=CC(=CC=C1)C2CNCC2CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.